(4-Bromophenyl)-thiazol-2-yl-methanone
Overview
Description
(4-Bromophenyl)-thiazol-2-yl-methanone is an organic compound that features a bromophenyl group attached to a thiazole ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-thiazol-2-yl-methanone typically involves the condensation of 4-bromoaniline with thiazole-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the thiazole ring.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the methanone group to a methanol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-thiazol-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways.
Comparison with Similar Compounds
(4-Bromophenyl)-thiazol-2-amine: Shares a similar thiazole ring structure but differs in the functional group attached to the thiazole.
(4-Bromophenyl)-thiazol-2-yl-methanol: Similar structure but with a methanol group instead of a methanone group.
Uniqueness: (4-Bromophenyl)-thiazol-2-yl-methanone is unique due to its specific combination of a bromophenyl group and a thiazole ring linked by a methanone group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-bromophenyl)-(1,3-thiazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCMXRLYZZWHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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